POLYA P(DT)10, NA
Description
"POLYA P(DT)10, NA" refers to a polyadenylated RNA-binding compound or methodology involving oligo(dT) sequences. Polyadenylated (PolyA) RNA is a class of RNA molecules with a polyadenine tail, critical for mRNA stability, nuclear export, and translation. The "P(DT)10" component denotes a poly-deoxythymidine (dT) oligonucleotide with a 10-mer length, commonly used to selectively bind PolyA tails via complementary base pairing. This compound is integral to molecular biology techniques such as cDNA library construction, mRNA enrichment, and transcriptome sequencing (e.g., "3+2" full-length transcriptome sequencing ).
The "NA" designation signifies its application in nucleic acid (NA) research, particularly in isolating PolyA RNA from total RNA samples. For instance, magnetic beads coated with oligo(dT) are used to enrich PolyA mRNA, which is then reverse-transcribed into cDNA for downstream analyses . However, this method has limitations in capturing non-PolyA RNA species, such as non-coding RNAs or viral RNAs lacking PolyA tails .
Properties
CAS No. |
120927-96-0 |
|---|---|
Molecular Formula |
C15H19NO4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of POLYA P(DT)10, NA involves the chemical polymerization of adenine and thymine nucleotides. The process typically includes the following steps:
Monomer Preparation: Adenine and thymine nucleotides are chemically synthesized.
Polymerization: The nucleotides are polymerized using phosphoramidite chemistry, which involves the sequential addition of nucleotides to a growing chain.
Industrial production methods for this compound are similar but scaled up to accommodate larger quantities. These methods often involve automated synthesizers and stringent quality control measures to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Hybridization-Driven Reactions
Poly(A)-p(dT)₁₀ complexes form through Watson-Crick base pairing, enabling applications in RNA isolation and sequencing. Key reactions include:
Thermodynamic Stability
-
Annealing : Poly(dT)₁₀ hybridizes with poly(A) tails at 42°C in buffered solutions, with optimal ligation efficiency achieved at 12°C to stabilize short A-T duplexes .
-
Salt Dependence : Hybridization is enhanced in low-salt conditions (0.5× SSC buffer), while high-salt environments (e.g., Tris, phosphate) destabilize interactions .
Ligation and Primer Extension
-
T4 DNA Ligase : Catalyzes covalent bonding between poly(dT)₁₀ and anchor primers (e.g., GCGAGCTCCGCGGCCGCGT₁₂) during poly(A) tail analysis protocols .
-
Reverse Transcription : Poly(dT)₁₀ serves as a primer for Superscript RNase H⁻ reverse transcriptase, generating cDNA from mRNA templates .
Table 1: Hybridization Conditions for Poly(A)-p(dT)₁₀ Complexes
Enzymatic Processing
Poly(A)-p(dT)₁₀ interfaces with enzymes involved in mRNA maturation and degradation:
Polyadenylation and Deadenylation
-
Poly(A) Polymerase (PAP) : Adds ~50–200 adenosines to mRNA 3′ ends, regulated by Nab2p and Pab1p in yeast to maintain tails at 40–60 adenosines .
-
Deadenylases : CCR4-NOT and PAN2/3 complexes shorten tails to ~40 adenosines, with kinetics influenced by cellular stress (e.g., heat shock) .
Exonucleolytic Trimming
-
Nuclear Exosome : Trims hyperadenylated (>100 As) tails via Trf5-assisted pathways, preventing export of defective transcripts .
Table 2: Enzymatic Activity on Poly(A) Tail Lengths
| Enzyme/Complex | Function | Tail Length Output | Source |
|---|---|---|---|
| PAP + Nab2p | Polyadenylation termination | 50–60 As | |
| CCR4-NOT | Deadenylation | ~40 As | |
| Nuclear Exosome + Trf5 | Hyperadenylation correction | <100 As |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Poly(A)-p(dT)₁₀ scaffolds enable site-specific conjugation of fluorophores or functional groups via Cu(I)-catalyzed "click" chemistry. Reactions proceed faster in aqueous conditions (ΔG = -11.7 kcal/mol) .
-
Mechanism :
Oxidative Damage
-
Cu-Phenanthroline complexes conjugated to poly(dT)₁₀ induce sequence-specific DNA cleavage via ROS generation (e.g., superoxide), with minimal off-target effects .
Nanopore Direct RNA Sequencing (DRS)
-
Resolves poly(A) tail lengths (±5 As) and quantifies hyperadenylation (>200 As) in vivo .
-
Key Finding : Heat shock increases median tail length from 40 As to 70 As in S. cerevisiae .
Mass Spectrometry
-
Intact mass analysis confirms poly(A) tail lengths (e.g., 10–150 As) with <5 ppm error, validated across LC-MS platforms .
Table 3: Poly(A) Tail Length Analysis by Nano3P-seq
| RNA Biotype | Median Tail Length (As) | Condition | Source |
|---|---|---|---|
| mRNA | 40–60 | Steady-state | |
| Histone mRNA | 0 | MZT phase | |
| miR-430 targets | 30–40 | Post-deadenylation |
Scientific Research Applications
POLYA P(DT)10, NA has a wide range of scientific research applications, including:
Molecular Biology: It is used as a model polynucleotide for studying nucleic acid interactions, hybridization, and enzymatic processes.
Biotechnology: The compound is employed in the development of nucleic acid-based sensors and diagnostic tools.
Medicine: this compound is investigated for its potential therapeutic applications, including as a component of gene therapy vectors and as a drug delivery system.
Nanotechnology: The compound is used in the functionalization of nanoparticles for targeted delivery and imaging applications
Mechanism of Action
The mechanism of action of POLYA P(DT)10, NA involves its interaction with complementary nucleic acid sequences. The polyadenine and decathymidylic acid sequences can hybridize with complementary RNA or DNA strands, forming stable double-stranded structures. This hybridization can affect various cellular processes, including mRNA stability, translation, and localization .
Comparison with Similar Compounds
Comparison with Similar Compounds/Methodologies
Oligo(dT)-Based vs. Non-Oligo(dT) RNA Capture Methods
Key Findings :
- Specificity: this compound outperforms random hexamers in PolyA RNA isolation but fails to capture non-PolyA species, which constitute ~6.05% of transcriptomic signals in RICK datasets .
- Efficiency: Oligo(dT) methods achieve ~90% PolyA RNA enrichment , while RICK technology identifies 295 proteins specifically binding non-PolyA RNA, 69.2% of which overlap with PolyA-deficient datasets .
- Technical Bias: Oligo(dT)-based methods introduce bias in transcriptomic analyses by excluding non-PolyA RNAs, as validated by RT-qPCR and RNA-seq .
Comparison with Other PolyA-Binding Compounds
lists boronic acid derivatives (e.g., (3-Bromo-5-chlorophenyl)boronic acid) with structural similarities but distinct applications. Unlike this compound, these compounds are small molecules with logP values ranging from 0.0 to 2.15 and are used in organic synthesis rather than nucleic acid isolation .
Q & A
Q. How do POLYA’s limitations in capturing non-polyadenylated RNAs impact the study of circular RNAs (circRNAs) in neurodegenerative disease models?
- Methodological Answer : CircRNAs often lack polyA tails, making POLYA unsuitable. Combine POLYA with RNase R treatment to enrich circRNAs or use ribodepletion protocols. Validate via divergent primer PCR and correlate findings with orthogonal datasets (e.g., nanopore sequencing) .
Q. Tables for Key Protocol Comparisons
| Parameter | This compound | ACCESS Exome-Capture |
|---|---|---|
| Target Regions | PolyA+ mRNA, 5’/3’ UTRs | Exonic regions |
| SNV Detection Efficiency | Lower in coding regions | 10% higher in coding SNVs |
| Best Use Case | UTR analysis, isoforms | Coding variant discovery |
| Input RNA Requirements | 100 ng (high-quality) | 50 ng (degraded acceptable) |
Adapted from and methodological best practices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
